2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-23(25-19-10-5-2-6-11-19)17-29-22-13-7-12-21-20(22)14-15-26(24(21)28)16-18-8-3-1-4-9-18/h1-13H,14-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIQCAAFOJTSEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which are key intermediates in its synthesis.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various N-substituted 3,4-dihydroisoquinolinone derivatives, which exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide
- Key Differences: The substitution of the terminal phenyl group with a 3-methylphenyl group introduces steric and electronic modifications. Additionally, the dihydroisoquinoline core (vs.
- Implications : The methyl group may enhance lipophilicity, improving membrane permeability but possibly reducing solubility. The dihydro core could influence π-π stacking or hydrogen-bonding interactions with target proteins .
Pyrimidine-Based Analog: 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide
- Structural Contrast: Replaces the isoquinoline core with a diarylpyrimidine (DAPY) scaffold. DAPYs are known for their ability to adopt multiple binding modes in flexible enzyme pockets, such as the HIV-1 reverse transcriptase non-nucleoside inhibitor (NNRTI) site.
- Functional Insights: While the target compound’s isoquinoline core may enforce rigidity, the DAPY analog’s pyrimidine ring allows conformational adaptability, critical for inhibiting viral replication. This highlights how core heterocycles dictate target specificity and potency .
Benzotriazole Derivatives: N-Phenylacetamide Substituted with Benzotriazole
- Key Variations: Substitutes the isoquinoline-benzyl system with a benzotriazole group. Compounds in this class (e.g., 2-(1H-benzotriazol-1-yl)-N-(4-hydroxyphenyl)acetamide) exhibit strong antioxidant activity due to the electron-rich benzotriazole and hydroxyl groups.
- Activity Comparison: The absence of hydroxyl or benzotriazole moieties in the target compound suggests divergent biological roles. While benzotriazole derivatives scavenge free radicals, the target’s isoquinoline-amide structure may favor enzyme inhibition over antioxidative effects .
Comparative Data Table
Research Findings and Implications
- Structural Rigidity vs.
- Activity Divergence : Unlike benzotriazole derivatives, the absence of redox-active groups in the target compound implies a different mechanistic pathway, likely centered on enzyme inhibition rather than radical scavenging .
Biological Activity
2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's IUPAC name is This compound , with the molecular formula and a molecular weight of approximately 364.45 g/mol. The structure features a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties.
Anticancer Properties
Research has indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : Compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : Mechanistic studies suggest that these compounds can activate apoptotic pathways, leading to programmed cell death in malignant cells.
Neuroprotective Effects
The tetrahydroisoquinoline scaffold is also associated with neuroprotective effects. Some studies indicate that related compounds may:
- Protect Neurons from Oxidative Stress : They may reduce oxidative stress-induced neuronal damage.
- Enhance Cognitive Function : Certain derivatives have been shown to improve cognitive function in preclinical models.
The biological activity of this compound can be attributed to several mechanisms:
| Mechanism | Description |
|---|---|
| Receptor Modulation | The compound may act as an allosteric modulator of various receptors, influencing signaling pathways involved in cell survival and proliferation. |
| Enzyme Inhibition | It may inhibit specific enzymes involved in cancer metabolism or neuronal signaling pathways. |
| Gene Expression Regulation | The compound could modulate the expression of genes associated with apoptosis and cell cycle regulation. |
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of tetrahydroisoquinoline derivatives. The results indicated that certain compounds led to a significant reduction in tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers found that related compounds provided significant protection against glutamate-induced toxicity in neuronal cultures. This was linked to their ability to scavenge free radicals and modulate calcium influx into cells .
Q & A
Q. What advanced analytical techniques address discrepancies in crystallinity or polymorphism during formulation?
- Methodological Answer :
- PXRD : Compare diffraction patterns to identify polymorphic forms .
- DSC/TGA : Assess thermal stability and melting points to optimize lyophilization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
